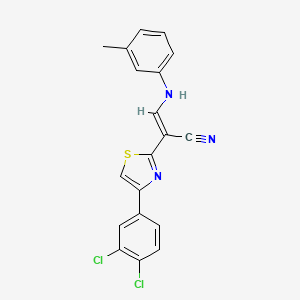

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile

Description

The compound “(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile” is an acrylonitrile derivative featuring a thiazole core substituted with a 3,4-dichlorophenyl group at the 4-position and an (E)-configured m-tolylaminoacrylonitrile moiety at the 2-position. This structural motif is characteristic of bioactive molecules, as the thiazole ring and acrylonitrile group are known to enhance electronic properties and binding affinity in medicinal chemistry applications .

Propriétés

IUPAC Name |

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3S/c1-12-3-2-4-15(7-12)23-10-14(9-22)19-24-18(11-25-19)13-5-6-16(20)17(21)8-13/h2-8,10-11,23H,1H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKQXBYVNUYVHV-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions.

Acrylonitrile Addition: The thiazole intermediate is then reacted with acrylonitrile in the presence of a base to form the desired acrylonitrile derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that thiazole derivatives exhibit notable antitumor properties . The presence of the thiazole moiety in this compound is crucial for its cytotoxic effects against various cancer cell lines.

Study Findings

A study reported that thiazole compounds with similar structures showed IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines, indicating strong cytotoxic potential. The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl ring could enhance activity.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Jurkat |

| Compound 10 | 1.98 ± 1.22 | A-431 |

Antimicrobial Activity

The compound's antibacterial properties have also been investigated. Thiazole derivatives have shown effectiveness against various bacterial strains.

Research Insights

A study found that certain thiazole derivatives exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin. The presence of electron-releasing groups on the phenyl ring significantly influenced their antibacterial efficacy.

| Compound | Activity Level | Comparison Standard |

|---|---|---|

| Compound A | Moderate | Norfloxacin |

| Compound B | High | Doxorubicin |

Case Study 1: Antitumor Efficacy

In a recent study, (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile was tested against several cancer cell lines, including breast and lung cancer models. Results demonstrated significant growth inhibition compared to untreated controls, supporting its potential as an antitumor agent.

Case Study 2: Antimicrobial Testing

Another investigation assessed the compound's antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, reinforcing its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Key Observations :

This contrasts with compounds like TP1, where diphenylamino-thiophene groups enable fluorescence-based sensing via intramolecular charge transfer (ICT) . The m-tolylamino group in the target compound may act as an electron donor, similar to the 3,4-dimethoxyphenyl group in the nitro-substituted analog .

Synthetic Accessibility: The target compound’s synthesis likely follows methods analogous to , where aromatic aldehydes and acrylonitrile precursors react under mild conditions (ethanol, triethylamine) . However, yields and reaction times for the m-tolylamino variant remain undocumented.

Functional Performance: Sensing: TP1’s benzo[d]thiazole-thiophene hybrid structure enables selective cyanide detection via fluorescence turn-on, a property absent in dichlorophenyl analogs . Antioxidant Activity: Chlorophenyl-thiazole derivatives (e.g., ) exhibit potent radical scavenging, suggesting the target compound’s dichlorophenyl group could enhance similar activity . Pharmaceutical Potential: BD 1008 and BD 1047 (), which share the 3,4-dichlorophenyl motif, are σ-receptor ligands, implying the target compound may interact with analogous targets .

Crystallographic and Conformational Comparisons

- Crystal Packing: Thiazole-containing acrylonitriles often exhibit planar conformations with intramolecular hydrogen bonding. For example, ’s sulfonyl-acrylonitrile derivative forms a six-membered RAHB (resonance-assisted hydrogen-bonded) ring, stabilizing its structure . The target compound’s m-tolylamino group may similarly engage in hydrogen bonding, though crystallographic data is lacking.

- Planarity vs. Steric Effects : In , fluorophenyl-thiazole derivatives display near-planar conformations except for a perpendicular fluorophenyl group, highlighting how bulky substituents (e.g., dichlorophenyl) might distort planarity and affect packing .

Activité Biologique

The compound (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is a thiazole derivative with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a thiazole ring linked to a dichlorophenyl group and an acrylonitrile moiety, which may contribute to its biological activity.

Biological Activity Overview

Various studies have assessed the biological activity of thiazole derivatives, including those similar to our compound. The following subsections detail specific activities observed in related compounds.

Antitumor Activity

Thiazole derivatives have shown significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that certain thiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting potent antitumor activity .

| Compound Type | IC50 (µM) | Target Cell Lines |

|---|---|---|

| Thiazole Derivative 1 | 1.61 ± 1.92 | Jurkat |

| Thiazole Derivative 2 | 1.98 ± 1.22 | A-431 |

Trypanocidal Activity

Research has highlighted the trypanocidal effects of thiazole derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds structurally related to our target compound exhibited IC50 values as low as 0.42 µM, indicating strong potential for therapeutic applications in treating trypanosomiasis .

The mechanisms through which thiazole derivatives exert their biological effects are multifaceted:

- Inhibition of Enzyme Activity : Many thiazoles inhibit specific enzymes that are crucial for cancer cell proliferation.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.

- Interference with Cellular Signaling Pathways : Thiazoles may disrupt signaling pathways involved in cell survival and proliferation.

Case Studies

Several case studies have reported on the efficacy of thiazole derivatives in clinical settings or laboratory environments:

- Case Study 1 : A derivative similar to (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile was tested for its anticancer properties in vitro, showing a significant reduction in tumor cell viability compared to controls.

- Case Study 2 : In vivo studies demonstrated that a related thiazole compound effectively reduced parasitemia in animal models infected with Trypanosoma brucei, supporting its potential as a therapeutic agent against trypanosomiasis.

Q & A

Q. What are the standard synthetic routes for (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves a multi-step process :

Thiazole ring formation via Hantzsch synthesis using α-haloketones (e.g., 3,4-dichlorophenacyl bromide) and thiourea under reflux in ethanol .

Acrylonitrile coupling via Knoevenagel condensation between the thiazole intermediate and m-toluidine, using malononitrile and a base catalyst (e.g., piperidine) in dimethylformamide (DMF) at 80–100°C .

- Optimization strategies :

- Monitor reaction progression with TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

- Adjust solvent polarity (e.g., DMF for high dielectric constant) and catalyst loading (1–5 mol% piperidine) to enhance regioselectivity .

Q. What analytical techniques are essential for confirming the geometric isomerism and purity of this compound?

- Methodological Answer :

- Geometric isomerism :

- 1H/13C NMR : The E-configuration is confirmed by coupling constants (J = 12–16 Hz for trans-alkene protons) and NOESY correlations .

- X-ray crystallography : Resolves spatial arrangement, as seen in structurally similar thiazole-acrylonitrile derivatives .

- Purity assessment :

- Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 416.3 for C19H11Cl2N3O2S) .

Advanced Research Questions

Q. How do substituent variations on the phenyl rings influence the compound’s biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

- Methodological Answer :

- SAR studies :

- 3,4-Dichlorophenyl vs. methoxy groups : The electron-withdrawing Cl substituents enhance electrophilicity , increasing interactions with cysteine residues in target enzymes (e.g., kinase inhibition) . Methoxy groups improve solubility but reduce binding affinity in hydrophobic pockets .

- m-Tolylamino vs. p-tolylamino : Steric effects from the meta-methyl group alter binding orientation, as shown in docking studies with EGFR kinase .

- Experimental approaches :

- In vitro assays : Measure IC50 values against cancer cell lines (e.g., MCF-7) and compare with analogs .

- Molecular dynamics simulations : Model interactions with biological targets (e.g., tubulin) to predict substituent effects .

Q. What strategies are employed to resolve contradictions in reported biological activities of thiazole-acrylonitrile derivatives across different studies?

- Methodological Answer :

- Cross-study validation :

- Control variables like cell line specificity (e.g., HeLa vs. HepG2) and assay conditions (e.g., serum concentration) to isolate compound effects .

- Use standardized protocols (e.g., MTT assay at 48 hrs, 10% FBS) for reproducibility .

- Data reconciliation :

- Meta-analysis of IC50 ranges (e.g., 2–50 µM for anticancer activity) to identify outliers .

- Computational QSAR models : Predict bioactivity cliffs caused by minor structural differences (e.g., halogen vs. methyl substituents) .

Q. What experimental approaches are recommended to elucidate the mechanism of action of this compound in modulating cellular signaling pathways?

- Methodological Answer :

- Target identification :

- Kinase profiling : Screen against panels of 100+ kinases using ATP-binding assays .

- Pull-down assays : Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates .

- Pathway analysis :

- Western blotting : Quantify phosphorylation levels of downstream effectors (e.g., ERK, AKT) .

- RNA-seq : Identify differentially expressed genes in treated vs. untreated cells .

- In vivo validation :

- Xenograft models : Administer the compound (10–20 mg/kg, IP) to nude mice and monitor tumor growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.